N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine
Description
Contextualization of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine as an Unnatural Amino Acid Building Block
Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical, genetically encoded amino acids. nih.gov These non-proteinogenic amino acids can be either naturally occurring or chemically synthesized. biosyn.comcpcscientific.com this compound falls into the latter category and serves as a specialized building block in the synthesis of peptides and peptidomimetics. sigmaaldrich.com The incorporation of UAAs like this one into peptide chains is a key strategy in medicinal chemistry to overcome the limitations of natural peptides, such as poor stability and low bioavailability. nih.govnih.gov
The use of UAAs allows for the introduction of novel chemical functionalities and conformational constraints into peptides. cpcscientific.com This can lead to enhanced pharmacological properties, including:
Improved receptor binding and selectivity biosyn.com
Increased resistance to enzymatic degradation (proteolysis) cpcscientific.com
Enhanced cell membrane permeability biosyn.com
Modified bioactivity, creating agonists or antagonists biosyn.com
This compound, with its distinct side chain, offers a unique scaffold for creating peptides with potentially improved therapeutic profiles. sigmaaldrich.com
Role of the Fmoc-Protecting Group in Contemporary Peptide Synthesis Strategies
The fluorenylmethoxycarbonyl (Fmoc) group is a crucial component of this compound, serving as a temporary protecting group for the α-amino group. wikipedia.orglgcstandards.com In modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions and ensure the controlled, stepwise addition of amino acids to the growing peptide chain. americanpeptidesociety.orgaltabioscience.com
The Fmoc group is favored in many contemporary synthesis strategies due to its base-lability. wikipedia.org It is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lgcstandards.comamericanpeptidesociety.org This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which can be removed at the final cleavage step without affecting the Fmoc group during chain elongation. altabioscience.com The mild conditions required for Fmoc removal minimize side reactions and make it suitable for the synthesis of complex and long peptides. americanpeptidesociety.org
The general cycle of Fmoc-based solid-phase peptide synthesis involves:
Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide.
Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the deprotected N-terminus of the peptide chain.
Washing: Removal of excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled. lgcstandards.com
Overview of Phenylalanine Derivatives in Chemical Biology and Medicinal Chemistry Research
Phenylalanine, an essential aromatic amino acid, and its derivatives are of significant interest in medicinal chemistry and chemical biology. wikipedia.orgomizzur.com The phenyl ring of phenylalanine provides a versatile scaffold for chemical modification, allowing for the introduction of various functional groups to modulate the biological activity and physicochemical properties of molecules. tandfonline.comnih.gov
Phenylalanine derivatives are integral components of numerous therapeutic agents and research compounds. nih.gov By modifying the phenyl ring, researchers can influence a molecule's interaction with biological targets, such as enzymes and receptors. nbinno.com For example, the introduction of different substituents can alter hydrophobicity, electronic properties, and steric bulk, leading to changes in binding affinity and selectivity.
Some notable applications of phenylalanine derivatives include:
Anticancer agents: Certain phenylalanine derivatives have been explored for their potential in cancer therapy. nih.gov
Neurological drug candidates: Modifications to the phenylalanine structure have been used to develop compounds targeting the central nervous system. nbinno.com
Enzyme inhibitors: The phenylalanine scaffold is present in various enzyme inhibitors, where it often plays a key role in binding to the active site.
The synthesis of diverse phenylalanine derivatives remains an active area of research, with a focus on developing efficient and stereoselective methods to access these valuable compounds. tandfonline.com
Significance of the Morpholinyl Moiety in Amino Acid Side Chain Design
The morpholine (B109124) ring is a heterocyclic chemical compound that is frequently incorporated into drug candidates due to its favorable physicochemical properties. nih.gov In the structure of this compound, the morpholinyl moiety is attached to the phenyl ring of the amino acid side chain, imparting several advantageous characteristics.
Morpholine is considered a "privileged pharmacophore" in medicinal chemistry because its inclusion in a molecule can lead to improved drug-like properties. nih.govresearchgate.net Some of the key benefits of incorporating a morpholinyl group include:
Enhanced Aqueous Solubility: The presence of the morpholine ring can increase the water solubility of a compound, which is often a desirable trait for drug candidates. researchgate.net
Improved Pharmacokinetic Profile: Morpholine can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govacs.org
Modulation of Basicity: The nitrogen atom in the morpholine ring has a pKa that is close to physiological pH, which can be advantageous for target engagement and cell permeability. acs.org
Metabolic Stability: The morpholine ring itself is generally stable to metabolic degradation. researchgate.net
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-morpholin-4-ylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c31-27(32)26(17-19-9-11-20(12-10-19)30-13-15-34-16-14-30)29-28(33)35-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,29,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLIMDRKWIEWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for N Fmoc 4 4 Morpholinyl Dl Phenylalanine
Stereoselective Synthesis Approaches to Access the DL-Configuration of Phenylalanine Derivatives
The synthesis of the racemic (DL) form of phenylalanine derivatives is a fundamental step that can be achieved through several classic and modern organic chemistry reactions. These methods are designed to produce an equal mixture of D and L enantiomers, which can be used as a racemate or subjected to subsequent resolution steps if a single enantiomer is desired.
One of the most established methods for racemic α-amino acid synthesis is the Strecker synthesis . This one-pot reaction typically involves the treatment of an aldehyde (in this case, 4-(4-morpholinyl)benzaldehyde) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. The initial nucleophilic attack of the cyanide on the imine formed in situ is not stereoselective, leading directly to the racemic α-amino acid.
Another cornerstone method is the Erlenmeyer-Plöchl azalactone synthesis . This process involves the condensation of an aromatic aldehyde with N-acetylglycine in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. beilstein-journals.orgnih.gov The resulting azalactone is an unsaturated intermediate. Subsequent reduction of the double bond (e.g., via catalytic hydrogenation) and hydrolysis of the acetyl group and the lactone ring yields the desired racemic phenylalanine derivative. beilstein-journals.org The reduction step is typically non-stereoselective, thus providing the DL-mixture.
Enzymatic approaches can also be tailored to produce racemic mixtures or to resolve them. While phenylalanine ammonia lyases (PALs) are often used for the asymmetric synthesis of L-phenylalanine derivatives from cinnamic acids, conditions can be modified, or coupled with racemases, to generate DL-products. nih.govfrontiersin.org Furthermore, chemoenzymatic deracemization processes can be employed, which involve the stereoselective oxidation of one enantiomer by an oxidase, followed by a non-selective reduction to regenerate the racemate, ultimately enriching the desired enantiomer. nih.govresearchgate.net
Detailed Functionalization Strategies for Incorporating the 4-Morpholinyl Group onto the Phenyl Ring
Introducing the 4-morpholinyl moiety onto the para-position of the phenylalanine phenyl ring is a critical functionalization step. This is typically achieved through C-N bond-forming reactions on a pre-existing phenylalanine scaffold bearing a suitable leaving group at the 4-position.
A primary strategy involves nucleophilic aromatic substitution (SNAr) . This reaction is particularly effective if the phenyl ring is "activated" by electron-withdrawing groups. For instance, starting with N-Fmoc-4-fluoro-DL-phenylalanine, the fluorine atom acts as an excellent leaving group. The reaction with morpholine (B109124), often in a polar aprotic solvent like DMF or DMSO and in the presence of a base (e.g., K2CO3 or DIPEA) at elevated temperatures, facilitates the displacement of the fluoride (B91410) by the morpholine nitrogen. This approach is analogous to the synthesis of other amine-substituted phenylalanines. nih.gov
Alternatively, modern cross-coupling reactions provide a powerful tool for this transformation. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is highly effective for forming aryl-amine bonds. researchgate.net In this scenario, a protected 4-halogenated phenylalanine derivative (e.g., N-Fmoc-4-bromo-DL-phenylalanine or N-Fmoc-4-iodo-DL-phenylalanine) is reacted with morpholine in the presence of a palladium catalyst (such as Pd2(dba)3 or Pd(OAc)2), a suitable phosphine (B1218219) ligand (like BINAP or Xantphos), and a base (e.g., NaOt-Bu or Cs2CO3). acs.org This method is known for its broad substrate scope and tolerance of various functional groups.
Optimization of Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection Protocols during Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis due to its stability under acidic conditions and its facile removal with mild bases. creative-peptides.com
Fmoc Protection: The introduction of the Fmoc group onto the α-amino group of the phenylalanine derivative is typically achieved by reacting the amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic aqueous conditions (Schotten-Baumann reaction), often using a base like sodium bicarbonate or sodium carbonate.
Fmoc Deprotection and Optimization: The standard protocol for Fmoc removal involves treatment with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). creative-peptides.comescholarship.org The mechanism proceeds via a β-elimination. While highly effective, this standard procedure can lead to side reactions, particularly diketopiperazine (DKP) formation when deprotecting the second amino acid in a peptide chain. nih.gov
Optimization of the deprotection step is crucial to maximize yield and purity. Strategies include:
Modifying the Base: Replacing piperidine with a less nucleophilic or sterically hindered base can mitigate side reactions. Piperazine (often at 5%) has been shown to significantly reduce DKP formation compared to piperidine. nih.gov 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often used in low concentrations (e.g., 2%), is another effective alternative. nih.gov
Adjusting Concentration and Time: Reducing the concentration of piperidine (e.g., to 5-10%) or shortening the reaction time can minimize side-product formation, although this must be balanced with ensuring complete deprotection. nih.gov
Alternative Deprotection Methods: For substrates that are sensitive to basic conditions, alternative deprotection strategies have been developed. A notable example is the use of acidic hydrogenolysis (e.g., H2, Pd/C, in the presence of a mild acid like HCl in methanol). escholarship.orgresearchgate.net This method is orthogonal to many other protecting groups, such as Boc, and avoids the use of nucleophilic bases entirely. escholarship.org
| Reagent/Condition | Typical Concentration | Solvent | Key Advantage/Consideration | Reference |
|---|---|---|---|---|
| Piperidine | 20% (v/v) | DMF or NMP | Standard, highly effective but can promote side reactions (e.g., DKP formation). | creative-peptides.com |
| Piperazine | 5% (w/v) | DMF or NMP | Significantly reduces diketopiperazine (DKP) formation. | nih.gov |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | DMF or NMP | Strong, non-nucleophilic base; effective at low concentrations. | nih.gov |
| Acidic Hydrogenolysis (H₂, Pd/C, HCl) | Catalytic | Methanol | Orthogonal method for base-sensitive substrates; tolerant of Boc groups. | escholarship.orgresearchgate.net |
Comparative Analysis of Synthetic Routes for N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine
The synthesis of this compound can be contextualized by comparing it to the preparation of other functionalized phenylalanine analogues. The core differences often lie in the strategy used to introduce the specific functional group onto the phenyl ring.
Comparison with Synthesis of Halogenated Phenylalanine Derivatives (e.g., fluoro, chloro)
The synthesis of halogenated phenylalanines, such as 4-fluorophenylalanine, often serves as a foundational step for further functionalization. A common route is the Erlenmeyer azalactone synthesis, starting with a halogenated benzaldehyde (B42025) (e.g., 4-fluorobenzaldehyde). beilstein-journals.orgnih.gov Other methods include palladium-catalyzed Negishi cross-coupling reactions between aryl halides and a protected iodoalanine derivative. beilstein-journals.org
Comparison: The key distinction is that the synthesis of halogenated derivatives involves incorporating the halogen at an early stage, often starting from a commercially available halogenated precursor. In contrast, the synthesis of the 4-morpholinyl derivative uses the halogenated phenylalanine as a key intermediate, where the halogen acts as a leaving group to be displaced by morpholine in a subsequent C-N bond-forming step.
Analogous Methodologies for Phosphonated and Cyano-Substituted Phenylalanines
Phosphonated Phenylalanines: The synthesis of phosphonated analogues, such as 4-phosphonomethyl-phenylalanine, frequently employs the Michaelis-Arbuzov reaction. rsc.org This involves reacting a protected 4-(halomethyl)phenylalanine derivative (e.g., with a bromomethyl group) with a trialkyl phosphite. nih.gov An alternative for direct phosphorylation on the ring is the Todd reaction, using dialkyl phosphites. rsc.org
Cyano-Substituted Phenylalanines: The introduction of a cyano group can be achieved via several methods. One approach is the palladium-catalyzed cyanation of a 4-halophenylalanine derivative using a cyanide source like zinc cyanide. Another common strategy is to begin the synthesis with a precursor that already contains the cyano group, such as 4-cyanobenzaldehyde (B52832) or 4-cyanobenzyl bromide, and then building the amino acid backbone using methods like the Strecker or azalactone synthesis. nbinno.comacs.org
Comparison: The synthesis of phosphonated and cyano-substituted derivatives highlights different C-P and C-C bond-forming strategies. While these methods also often rely on halogenated precursors, the nature of the reaction (e.g., Arbuzov reaction for phosphonates, cyanation for nitriles) is distinct from the C-N bond formation used for the morpholinyl group. The choice of strategy depends on the specific functional group being introduced.
Strategies for Preparing Azidomethyl- and Azobenzene-Functionalized Phenylalanine Derivatives
Azidomethyl-Phenylalanine: The synthesis of 4-(azidomethyl)-L-phenylalanine typically starts from a precursor like 4-(hydroxymethyl)-L-phenylalanine or 4-(bromomethyl)-L-phenylalanine. google.com The azidomethyl group is then introduced via a standard nucleophilic substitution reaction, where the hydroxyl group is first converted to a better leaving group (e.g., a tosylate or mesylate) or a halide is directly displaced by an azide (B81097) salt (e.g., sodium azide). rsc.orgmedchemexpress.com
Azobenzene-Functionalized Phenylalanine: The preparation of azobenzene (B91143) derivatives is a more complex, multi-step process. nih.gov A typical route begins with the nitration of phenylalanine to introduce a nitro group at the 4-position. The nitro group is then reduced to an aniline (B41778) (e.g., using zinc powder and ammonium (B1175870) chloride). nih.gov Finally, this aniline derivative undergoes a Mills reaction (condensation) with nitrosobenzene (B162901) in acetic acid to form the characteristic -N=N- azobenzene linkage. nih.govsdiarticle3.com
Comparison: The synthesis of the azidomethyl derivative is mechanistically similar to other side-chain modifications involving nucleophilic substitution. However, the synthesis of the azobenzene moiety is significantly more involved, requiring a sequence of aromatic functional group interconversions (nitration, reduction, condensation) rather than a single C-X bond-forming reaction. This contrasts sharply with the more direct introduction of the morpholinyl group via SNAr or cross-coupling.
| Derivative Type | Key Precursor | Core Reaction for Functionalization | Reference |
|---|---|---|---|
| 4-Morpholinyl | 4-Halophenylalanine (e.g., Fluoro, Bromo) | SNAr or Buchwald-Hartwig Amination | nih.gov |
| Halogenated | Halogenated Benzaldehyde | Erlenmeyer Azalactone Synthesis | beilstein-journals.orgnih.gov |
| Phosphonated | 4-(Halomethyl)phenylalanine | Michaelis-Arbuzov Reaction | rsc.orgnih.gov |
| Cyano-Substituted | 4-Halophenylalanine or 4-Cyanobenzaldehyde | Pd-catalyzed Cyanation or Strecker/Azalactone Synthesis | nbinno.comacs.org |
| Azidomethyl | 4-(Halomethyl)phenylalanine | Nucleophilic Substitution with NaN₃ | google.comrsc.org |
| Azobenzene | 4-Nitrophenylalanine | Nitration → Reduction → Mills Reaction | nih.govsdiarticle3.com |
N Fmoc 4 4 Morpholinyl Dl Phenylalanine in Modern Medicinal Chemistry Research
Design and Synthesis of Bioactive Peptides and Peptide Analogues for Therapeutic Exploration
N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine is primarily utilized as a building block in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). nih.gov SPPS is the predominant method for chemically synthesizing peptides, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. nih.gov The Fmoc group serves as a temporary protecting group for the amino terminus of the phenylalanine derivative. chemimpex.com This group is stable during the coupling reaction but can be selectively removed under mild basic conditions to allow the next amino acid in the sequence to be added. nih.gov
The incorporation of unnatural amino acids like this compound into peptide sequences is a key strategy for creating bioactive peptides and peptide analogues. nih.govmerckmillipore.com This allows researchers to move beyond the 20 proteinogenic amino acids and design peptides with novel structures and functions for therapeutic exploration. merckmillipore.com By strategically placing this modified amino acid within a peptide sequence, chemists can create analogues of naturally occurring peptides or design entirely new sequences (de novo design) with enhanced therapeutic properties. nih.govasm.org
Investigation of the Morpholinyl Moiety’s Influence on Biological Activity and Receptor Binding Affinity
The morpholine (B109124) ring is a heterocyclic motif frequently employed in medicinal chemistry and is considered a "privileged structure" due to its presence in numerous approved and experimental drugs. nih.govresearchgate.net Its incorporation into a molecule, such as the phenylalanine side chain, can significantly influence biological activity and receptor binding affinity. nih.gov The morpholine moiety is valued for its advantageous physicochemical, metabolic, and biological properties. nih.govresearchgate.net
The influence of the morpholinyl group stems from several key features:
Improved Pharmacokinetics: The morpholine ring can enhance a molecule's drug-like properties, leading to an improved pharmacokinetic profile. nih.govresearchgate.net
Receptor Interaction: As a versatile scaffold, the morpholine moiety can be an integral component of a pharmacophore, bestowing selective affinity for a wide range of biological receptors. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, facilitating specific interactions within a receptor's binding pocket. researchgate.net
Conformational Rigidity: The defined, non-planar structure of the morpholine ring can introduce conformational constraints into the peptide backbone, potentially locking the peptide into a bioactive conformation that is more favorable for receptor binding.
| Property | Influence of Morpholinyl Moiety | Reference |
|---|---|---|
| Physicochemical Properties | Can improve solubility and overall drug-like characteristics. | nih.gov |
| Biological Activity | Contributes to a wide range of activities including antibacterial, anti-inflammatory, and antitumor properties. | researchgate.net |
| Receptor Binding | Acts as a hydrogen bond acceptor and provides a defined structure, enhancing selective affinity for molecular targets. | nih.govresearchgate.net |
| Metabolic Stability | Often improves the metabolic profile of the parent molecule. | nih.gov |
Strategies for Enhancing Peptide Stability, Selectivity, and Solubility through this compound Incorporation
A major challenge in developing therapeutic peptides is their poor in vivo stability, primarily due to rapid degradation by proteases. benthamscience.comresearchgate.net The incorporation of unnatural amino acids like this compound is a key strategy to overcome these limitations. nih.govbenthamscience.com
Enhanced Stability: Peptides containing unnatural amino acids in their sequence can effectively resist degradation by proteolytic enzymes. nih.gov This modification enhances the metabolic stability and prolongs the in vivo half-life of the peptide, which is a significant advantage over natural peptides that are often cleared from the body too quickly to be effective. researchgate.netresearchgate.net
Improved Selectivity: The unique three-dimensional structure of the morpholinyl-phenylalanine side chain can lead to more precise interactions with the target receptor. merckmillipore.com This can improve the peptide's selectivity, ensuring it binds strongly to the intended target while avoiding off-target interactions that can cause unwanted side effects. merckmillipore.com
| Enhancement Strategy | Mechanism of Action | Reference |
|---|---|---|
| Stability (Resistance to Proteolysis) | The unnatural side chain and backbone conformation hinder recognition and cleavage by proteolytic enzymes. | nih.govbenthamscience.com |
| Selectivity (Receptor Binding) | The unique shape of the morpholine-containing side chain allows for more specific interactions with the target receptor, reducing off-target binding. | merckmillipore.comnih.gov |
| Solubility (Physicochemical Profile) | The morpholine moiety can be used to adjust the peptide's polarity and hydrophilicity, improving its solubility characteristics. | chemimpex.com |
Contributions to Advanced Drug Discovery Paradigms
The use of custom-designed amino acids such as this compound is instrumental in the development of targeted therapies. By incorporating this building block, peptides can be engineered to bind with high affinity and selectivity to specific molecular targets, such as receptors that are overexpressed on the surface of cancer cells. This targeted approach aims to deliver a therapeutic effect directly to diseased cells while minimizing damage to healthy tissue. The ability to create novel biomolecules with precisely tailored properties accelerates the discovery of new treatments for a wide range of diseases.
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. frontiersin.orgfrontiersin.org Once a fragment hit is identified, it is elaborated or linked with other fragments to create a more potent, drug-like molecule. frontiersin.org
Saturated N-heterocycles like piperazines and morpholines are prevalent architectures in FBDD libraries. nih.gov While this compound itself is too large to be a fragment, the core morpholinyl-phenyl structure is an exemplary scaffold for such a library. FBDD allows for the identification of these smaller, efficient binding motifs, which can then be grown into more complex structures, including peptide-based inhibitors, guided by the three-dimensional structure of the target protein. nih.govresearchoutreach.org
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial strategies. researchgate.net One promising approach is the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. nih.govfrontiersin.org Molecules that inhibit QS pathways are being investigated as a way to disarm pathogenic bacteria without killing them, which may reduce the selective pressure for developing resistance. nih.gov
There is significant research into natural and synthetic compounds, including those derived from plants, that can act as quorum sensing inhibitors (QSIs). nih.govmdpi.com The development of novel antimicrobial peptides (AMPs) is another critical area of research. nih.gov The incorporation of unnatural amino acids like 4-(4-morpholinyl)-phenylalanine into peptide sequences is a strategy being explored to create potent and stable AMPs. nih.gov The phenylalanine residue itself can act as a membrane anchor, facilitating the disruption of bacterial cell membranes. researchgate.net Designing peptides that combine the membrane-disrupting capabilities of AMPs with the QSI potential of moieties like morpholine represents a sophisticated approach to developing next-generation antibiotics to combat multidrug-resistant pathogens.
Exploration of Structural Modifications and Derivatives of N Fmoc 4 4 Morpholinyl Dl Phenylalanine
Systematic Modifications of the Phenyl Ring for Tunable Physicochemical and Biological Properties
The phenyl ring of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine is a prime target for chemical modification to introduce novel functionalities and modulate the compound's intrinsic properties. These modifications can range from altering the electronic nature of the ring to attaching reactive handles for further chemical transformations.
Introduction of Electron-Withdrawing and Electron-Donating Groups
Electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density of the aromatic ring. This can enhance π-π stacking interactions and potentially modulate the binding affinity of peptides incorporating this modified amino acid. acs.org Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), decrease the electron density of the phenyl ring. mdpi.com This can alter the acidity of nearby protons and introduce new potential hydrogen bonding interactions. The choice and position of these groups can therefore be used to rationally design derivatives with specific desired properties. nih.govnih.gov
Table 1: Examples of Electron-Modifying Groups on Phenylalanine Analogs and Their Potential Effects
| Group Type | Example Substituent | Chemical Formula | Potential Effect on Phenyl Ring |
| Electron-Donating | Methoxy | -OCH₃ | Increases electron density, potentially enhancing π-stacking interactions. |
| Electron-Donating | Methyl | -CH₃ | Increases electron density and hydrophobicity. |
| Electron-Withdrawing | Nitro | -NO₂ | Decreases electron density, can participate in hydrogen bonding. |
| Electron-Withdrawing | Cyano | -CN | Decreases electron density, introduces a polar group. |
| Electron-Withdrawing | Trifluoromethyl | -CF₃ | Strongly decreases electron density due to high electronegativity of fluorine. beilstein-journals.org |
Site-Specific Incorporation of Reactive Functionalities for Bioconjugation (e.g., azidomethyl)
Introducing reactive functionalities onto the phenyl ring opens up possibilities for bioconjugation, allowing for the attachment of reporter molecules, drugs, or other biomolecules. A prominent example is the incorporation of an azidomethyl group (-CH₂N₃). The azide (B81097) group is a bioorthogonal handle that can undergo highly specific "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to form a stable triazole linkage. This enables the precise and efficient labeling of peptides and proteins containing this modified amino acid. rsc.org
Other reactive functionalities that can be introduced include alkynes for reaction with azides, and halo-groups (e.g., iodo-phenylalanine) that can participate in cross-coupling reactions like the Suzuki or Sonogashira couplings. rsc.orgsigmaaldrich.com These strategies provide a powerful toolkit for creating complex and functional biomolecular conjugates.
Design of Phosphorylated and Sulfated Phenylalanine Mimetics
Phosphorylation and sulfation are crucial post-translational modifications that regulate protein function. Designing mimics of phosphorylated or sulfated phenylalanine can provide valuable tools for studying these biological processes and for developing therapeutic agents. Phosphotyrosine mimetics, for instance, are of great interest in the development of inhibitors for protein tyrosine phosphatases. nih.gov
One approach to creating a non-hydrolyzable phosphotyrosine mimetic is to replace the phosphate (B84403) ester with a phosphonate (B1237965) group. nih.gov For example, 4-phosphono-difluoromethyl-phenylalanine has been developed as a potent phosphotyrosine mimetic. nih.gov The design of such mimics often focuses on replicating the charge and geometry of the phosphate or sulfate (B86663) group to ensure proper recognition by biological targets. These modifications can be introduced synthetically to the phenyl ring of the parent amino acid structure.
Development of Photoswitchable and Environment-Sensitive Probes
Incorporating photoswitchable or environment-sensitive moieties onto the phenyl ring can transform the amino acid into a dynamic probe. Photoswitchable groups, such as azobenzenes, can be introduced to allow for the light-induced control of peptide conformation and function. nih.gov The azobenzene (B91143) unit can isomerize between its trans and cis forms upon irradiation with specific wavelengths of light, leading to significant structural changes that can be used to modulate biological activity. nih.gov
Environment-sensitive probes, often fluorescent, can be attached to the phenyl ring to report on the local microenvironment, such as polarity or pH. mdpi.com Changes in the emission properties of these probes can provide insights into protein folding, binding events, and other dynamic processes. The design of such probes involves selecting a fluorophore whose spectral properties are sensitive to the environmental parameter of interest and synthetically attaching it to the phenylalanine scaffold.
Table 2: Examples of Functional Modifications to the Phenyl Ring of Phenylalanine Analogs
| Modification Type | Example Functionality | Application |
| Bioconjugation | Azidomethyl (-CH₂N₃) | Click chemistry for labeling and conjugation. rsc.org |
| Bioconjugation | Iodo (-I) | Cross-coupling reactions (e.g., Suzuki, Sonogashira). rsc.orgsigmaaldrich.com |
| Phosphorylation Mimetic | Phosphonodifluoromethyl (-CF₂PO(OH)₂) | Non-hydrolyzable phosphotyrosine mimic. nih.gov |
| Photoswitchable Probe | Azobenzene | Light-induced control of peptide structure and function. nih.gov |
Stereochemical Considerations in Derivative Design (DL vs. L/D Isomers) and Their Functional Implications
The stereochemistry at the α-carbon of N-Fmoc-4-(4-morpholinyl)-phenylalanine is a critical determinant of the properties of peptides into which it is incorporated. The parent compound is a DL-racemic mixture, meaning it contains both the D- and L-enantiomers. achemblock.comcusabio.comnih.gov The choice between using the racemic mixture, a pure L-isomer, or a pure D-isomer has profound functional implications.
In nature, proteins are almost exclusively composed of L-amino acids. Therefore, the incorporation of an L-isomer of a modified amino acid is generally well-tolerated by the ribosomal machinery in protein synthesis and will result in peptides that can adopt native-like conformations. In contrast, the incorporation of a D-amino acid can induce significant changes in peptide secondary structure, such as disrupting α-helices or promoting β-turn formation. nih.gov
This disruption can be strategically employed to enhance peptide stability against enzymatic degradation by proteases, which are typically specific for L-amino acid residues. Furthermore, the altered conformation of peptides containing D-amino acids can lead to novel receptor binding properties and biological activities. Therefore, the synthesis and use of stereochemically pure D- or L-isomers of N-Fmoc-4-(4-morpholinyl)-phenylalanine and its derivatives are crucial for specific applications in peptide design and drug discovery.
Modulation of the Fmoc-Protecting Group for Orthogonal Protection and Specific Synthetic Applications
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino functionality, widely used in solid-phase peptide synthesis (SPPS). nih.govnbinno.com Its removal is typically achieved with a mild base, such as piperidine (B6355638), which allows for the preservation of acid-labile side-chain protecting groups. This orthogonality is a cornerstone of modern peptide synthesis. nih.gov
While the Fmoc group is highly effective, its modulation or replacement can be advantageous in specific synthetic contexts. For complex peptide architectures, such as branched or cyclic peptides, additional levels of orthogonal protection are often required. ub.edu This may involve the use of protecting groups that are labile under different conditions (e.g., photolabile or removable with specific reagents).
Table 3: Comparison of Nα-Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition | Key Feature |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Orthogonal to acid-labile side-chain protecting groups. nih.govnbinno.com |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Used in an alternative orthogonal protection strategy. |
| Alloc | Alloc | Pd(0) catalyst | Orthogonal to both Fmoc and Boc strategies. ub.edu |
| p-Nitrobenzyloxycarbonyl | pNZ | Reduction (e.g., Zn/AcOH) | Can offer additional orthogonality. ub.edu |
Supramolecular Assembly and Material Science Perspectives of Fmoc Phenylalanine Derivatives
Mechanisms of Self-Assembly for Fmoc-Amino Acid Derivatives in Aqueous and Organic Media
The self-assembly of Fmoc-amino acid derivatives is a spontaneous process governed by a delicate balance of non-covalent interactions. The primary driving forces are π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc moiety. mdpi.comnih.gov These interactions promote the unidirectional growth of the assemblies into one-dimensional fibrils. acs.org
In organic media , the mechanism shifts as hydrophobic interactions become less dominant. Here, hydrogen bonding often plays a more critical role in directing the assembly, alongside π-π stacking. The choice of solvent significantly influences the final morphology and properties of the resulting organogel. mdpi.com The ability of a compound to form gels in both aqueous and organic solvents is known as ambidextrous gelation. mdpi.com
The key molecular components necessary for successful self-assembly and gelation include the hydrophobic Fmoc group, the flexibility of the phenylalanine side chain, and the presence of groups capable of forming hydrogen bonds. researchgate.netrsc.org
Formation and Characterization of Low-Molecular-Weight Gels and Hydrogels from Fmoc-Phenylalanine Scaffolds
Low-molecular-weight gels are formed when Fmoc-phenylalanine derivatives self-assemble into a three-dimensional network that entraps solvent molecules. The transition from a solution (sol) to a gel state is typically induced by a change in conditions that lowers the solubility of the gelator, such as a pH switch, a change in solvent composition, or a temperature shift. researchgate.netnih.gov For many Fmoc-amino acids, dissolving the compound at a basic pH and then lowering it to a neutral or acidic pH triggers rapid self-assembly and hydrogelation. acs.org
Once formed, these materials are characterized using a suite of techniques to understand their structural and mechanical properties:
Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the gel network, which typically consists of long, entangled nanofibers. acs.org
Spectroscopy: Fourier-Transform Infrared (FTIR) and Circular Dichroism (CD) spectroscopy provide insights into the secondary structure of the assembled molecules. The presence of antiparallel β-sheet structures is a common feature in these hydrogels. acs.orgnih.gov Fluorescence spectroscopy can probe the local environment of the fluorenyl group, confirming its aggregation through π-π stacking. nih.gov
Rheology: Oscillatory rheology is employed to measure the viscoelastic properties of the gels. A key indicator of gel formation is when the storage modulus (G'), representing the elastic component, is significantly greater than the loss modulus (G''), which represents the viscous component. nih.govrsc.org This demonstrates the solid-like behavior of the material.
X-ray Diffraction: Wide-angle X-ray scattering (WAXS) can be used to determine the molecular packing within the self-assembled fibrils. acs.org
The resulting hydrogels often exhibit properties desirable for biomedical applications, such as biocompatibility and physical characteristics that mimic the extracellular matrix. nih.govnih.gov
Impact of Side-Chain Functionality, Including the Morpholinyl Group, on Assembly Morphology and Resultant Material Properties (e.g., viscoelasticity)
The functionality of the amino acid side chain plays a crucial role in modulating the self-assembly process and the final properties of the material. nih.govrsc.org Studies on various Fmoc-phenylalanine derivatives have shown that even minimal atomic substitutions can significantly alter the assembly rate and the rheological properties of the resulting gel. rsc.orgresearchgate.net
For example, the introduction of halogen atoms (F, Cl, Br) onto the phenyl ring of phenylalanine can dramatically enhance the efficiency of self-assembly compared to the parent Fmoc-Phe. rsc.orgresearchgate.net The position and identity of the halogen influence both hydrophobic and π–π interactions, leading to changes in the gel's mechanical strength. rsc.org Similarly, altering the hydrophobicity of a side chain by replacing a methylene group with a sulfur atom has been shown to induce hydrogelation in a previously non-gelling derivative. nih.gov
While direct experimental data on N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine is not extensively available in the reviewed literature, its behavior can be projected based on these principles. The morpholinyl group introduces several key features:
Polarity and Hydrogen Bonding: The morpholine (B109124) ring contains both an ether oxygen and a tertiary amine, both of which can act as hydrogen bond acceptors. This increased polarity and hydrogen bonding capability could disrupt the purely hydrophobic aggregation of the phenyl ring but may introduce new, directional interactions that influence the packing of the molecules within the fibril.
Solubility: The hydrophilic nature of the morpholinyl group would likely increase the aqueous solubility of the monomer compared to Fmoc-phenylalanine. This could lead to a higher critical gelation concentration (CGC), the minimum concentration required to form a gel.
Steric Effects: The bulky morpholinyl group could introduce steric hindrance, potentially altering the efficiency of the π-π stacking of the phenyl rings and the Fmoc groups, thereby affecting the morphology of the resulting nanofibers.
These modifications would be expected to directly impact the material's viscoelastic properties. The introduction of additional hydrogen bonding sites could potentially strengthen the interactions within the fibrillar network, leading to a higher storage modulus (G') and a more robust gel. Conversely, steric hindrance that disrupts optimal packing could lead to a weaker gel. The precise outcome depends on the complex interplay between these competing effects.
| Fmoc-Amino Acid Derivative | Side-Chain Feature | Typical Storage Modulus (G') (Pa) | Key Influencing Factor |
|---|---|---|---|
| Fmoc-Phenylalanine | Phenyl | ~10 - 1,000 | Hydrophobicity, π-π stacking |
| Fmoc-Pentafluorophenylalanine | Pentafluorophenyl | >10,000 | Enhanced aromatic interactions (quadrupole moment) |
| Fmoc-Tyrosine | Phenol | Variable | Hydrogen bonding (hydroxyl group) |
| This compound (Projected) | Morpholinylphenyl | Unknown | Polarity, H-bond acceptance, steric bulk |
Investigation of Co-Assembly Phenomena with Other Fmoc-Amino Acids and Composites
Co-assembly, the process of assembling two or more different molecular building blocks into a single supramolecular structure, offers a powerful strategy to create materials with tunable properties and novel functionalities. mdpi.comnih.gov By combining different Fmoc-amino acids, it is possible to fine-tune the characteristics of the resulting hydrogel. mdpi.com
For instance, one component can act as the primary gelator, forming the structural scaffold, while a second component can be incorporated to introduce a specific function, such as bioactivity or altered mechanical properties. The success of co-assembly depends on the molecular recognition and compatibility between the different components. nih.gov
In the context of Fmoc-amino acids, co-assembly can be driven by the shared Fmoc moiety, which facilitates integration into a common π-π stacked fibril, while the different side chains decorate the fiber surface, dictating its properties. nih.gov Studies have demonstrated the co-assembly of different Fmoc-amino acids, such as Fmoc-tryptophan and Fmoc-lysine, leading to stable hydrogel structures. nih.gov The volumetric ratio between the components can be varied to control the final strength and fluorescence properties of the gel. nih.gov
The co-assembly of this compound with other Fmoc-amino acids, such as the hydrophobic Fmoc-phenylalanine or the charged Fmoc-lysine, could yield hydrogels with a range of properties. The morpholinyl groups could modify the surface chemistry of the nanofibers, potentially improving cell adhesion or altering the release kinetics of encapsulated molecules. Furthermore, co-assembly with other functional molecules or nanoparticles can lead to composite materials with enhanced capabilities for applications in drug delivery, tissue engineering, and diagnostics. nih.gov
Advanced Analytical Methodologies for Characterizing N Fmoc 4 4 Morpholinyl Dl Phenylalanine and Its Peptide Conjugates
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed atomic-level information.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complete picture of the molecular structure in solution. For this compound, 1H and 13C NMR experiments are crucial for verifying the presence and connectivity of all structural components.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the fluorenylmethyloxycarbonyl (Fmoc) group, the phenylalanine backbone (α-CH, β-CH₂), the aromatic ring, and the morpholine (B109124) ring. The chemical shifts of the aromatic protons on the phenylalanine ring will be influenced by the electron-donating morpholine substituent.
¹³C NMR: The carbon NMR spectrum complements the proton data, providing signals for each unique carbon atom, including the carbonyls of the Fmoc and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the morpholine and phenylalanine moieties.
2D NMR Techniques: Correlation spectroscopies such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the precise arrangement of the atoms within the molecule.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural integrity. jchemrev.com High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provide highly accurate mass measurements. jchemrev.com
For this compound (Molecular Formula: C₂₈H₂₈N₂O₅), the expected monoisotopic mass is approximately 472.2002 g/mol . Tandem MS (MS/MS) experiments can be used to induce fragmentation, yielding characteristic product ions that confirm the structure. For instance, a common fragmentation would be the loss of the Fmoc group.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation |
|---|---|---|
| HRMS (ESI-TOF) | [M+H]⁺ | m/z 473.2074 |
| [M+Na]⁺ | m/z 495.1893 | |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to Fmoc, morpholine, and phenylalanine protons. Aromatic protons shifted due to morpholine substitution. |
| ¹³C NMR | Chemical Shifts (δ) | Signals for carbonyls, aromatic carbons, and aliphatic carbons of the Fmoc, morpholine, and amino acid backbone. |
Chromatographic Methods for Purity Assessment and Isolation of the Compound and its Derivatives (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for isolating its peptide derivatives.
Reversed-Phase HPLC (RP-HPLC) is the most common method for analyzing the purity of Fmoc-protected amino acids. The method separates compounds based on their hydrophobicity. The highly nonpolar Fmoc group ensures strong retention on hydrophobic stationary phases like C8 or C18 columns.
Purity is typically assessed by injecting the sample and monitoring the elution profile with a UV detector, often at wavelengths around 265 nm or 301 nm where the Fmoc group exhibits strong absorbance. A high-purity sample will show a single major peak. Potential impurities could include starting materials from the synthesis or byproducts such as dibenzofulvene.
Chiral Chromatography is essential for resolving the D- and L-enantiomers of the amino acid, as this compound is a racemic mixture. Chiral stationary phases (CSPs) are used to separate the enantiomers, which is critical for applications where stereochemistry is important, such as in the synthesis of stereospecific peptides.
Preparative HPLC is used for the isolation and purification of the compound itself or peptides containing it. By scaling up the analytical method, larger quantities of the desired product can be separated from impurities, yielding a highly pure sample for subsequent applications.
Table 2: Representative RP-HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | 25 °C |
Advanced Techniques for Investigating Conformational Properties of Peptides Incorporating this compound
The introduction of a non-canonical amino acid like 4-(4-morpholinyl)-DL-phenylalanine can significantly influence the conformational landscape of a peptide. nih.gov Understanding these structural changes is crucial for designing peptides with specific biological activities.
NMR Spectroscopy in Peptide Analysis: For peptides incorporating this modified amino acid, multi-dimensional NMR techniques are paramount. mdpi.comnih.govcopernicus.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (< 5 Å), providing crucial distance restraints for 3D structure calculation.
TOCSY (Total Correlation Spectroscopy): This helps in assigning the spin systems of individual amino acid residues.
Chemical Shift Perturbation: Changes in the chemical shifts of backbone and side-chain atoms upon incorporation of the modified residue can indicate local conformational adjustments. nih.gov
Coupling Constants (³J): Measuring ³J coupling constants, such as ³J(HNHα), provides information about the backbone dihedral angle φ, which is a key determinant of secondary structure. mdpi.com
Methodologies for Studying Bioconjugation Efficiency and Local Protein Environments via Incorporated Probes
The unique properties of 4-(4-morpholinyl)-phenylalanine can be exploited in bioconjugation studies and as a probe for local protein environments.
Mass Spectrometry for Bioconjugation Analysis: When a peptide containing this residue is conjugated to another molecule (e.g., a drug, a fluorescent label), mass spectrometry is the primary tool for confirming the success and efficiency of the reaction. jchemrev.comnih.govenovatia.com By comparing the mass of the final conjugate to the masses of the starting materials, the degree of labeling and the site of conjugation can be determined. news-medical.netxceedmolecular.com High-resolution MS can confirm the formation of the desired product with high accuracy.
Probing Protein Environments: The morpholine moiety can act as a subtle probe of its local environment within a protein.
NMR Spectroscopy: The chemical shifts of the morpholine protons are sensitive to the polarity and nature of the surrounding amino acid residues. Changes in these shifts upon protein folding or ligand binding can report on local environmental changes. nih.gov
Fluorescent Analogues: While the morpholinyl group itself is not fluorescent, the phenylalanine scaffold can be modified to create fluorescent unnatural amino acids. rsc.org Incorporating a fluorescent version of this amino acid allows for the study of protein dynamics, folding, and interactions using fluorescence spectroscopy. nih.govpnas.orgphotonics.com The fluorescence emission properties (intensity, wavelength, lifetime) are often sensitive to the local environment, providing a powerful tool for probing specific sites within a protein. nih.govnih.govresearchgate.net
Table 3: Techniques for Bioconjugation and Environmental Probing
| Objective | Primary Technique | Information Gained |
|---|---|---|
| Confirming Bioconjugation | Mass Spectrometry (MALDI-TOF, ESI-MS) | Molecular weight of the conjugate, stoichiometry of labeling. nih.govenovatia.com |
| Determining Conjugation Site | Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern reveals the specific residue modified. |
| Assessing Local Environment | NMR Spectroscopy | Chemical shift perturbations of the morpholine group upon binding or folding. |
| Real-time Dynamics | Fluorescence Spectroscopy (with fluorescent analogue) | Changes in fluorescence signal report on conformational changes, ligand binding, or protein-protein interactions. nih.gov |
Future Research Trajectories and Broader Impact in Chemical Sciences
Emerging Applications of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine in Chemical Biology and Bioengineering
The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy in chemical biology and bioengineering to introduce novel functions and properties. nih.govresearchgate.net this compound is particularly promising in this regard due to the unique characteristics of the morpholine (B109124) moiety.
In chemical biology, peptides synthesized with this amino acid can serve as sophisticated molecular probes. The morpholine group, with its balanced hydrophilic-lipophilic profile and hydrogen bonding capability, can modulate interactions with biological targets. sci-hub.seresearchgate.net This allows for the fine-tuning of peptide probes designed to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. The intrinsic properties of the morpholine ring, such as its pKa value which is often close to physiological pH, can enhance aqueous solubility and cell permeability of the resulting peptides, facilitating their use in cellular environments. acs.orgacs.org
In the field of bioengineering, the focus is on creating proteins and peptides with enhanced therapeutic properties. The introduction of this compound can lead to the development of "peptidomimetics" with improved stability against proteolytic degradation, a common challenge for peptide-based drugs. researchgate.netnih.gov The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, known to improve the pharmacokinetic profile of drug candidates by enhancing metabolic stability and bioavailability. sci-hub.senih.govresearchgate.net By incorporating this UAA, researchers can engineer therapeutic peptides, such as antimicrobial peptides or receptor-specific ligands, with longer half-lives and better efficacy. researchgate.net
Table 1: Potential Bioengineering Applications
| Application Area | Potential Advantage of Incorporation |
|---|---|
| Therapeutic Peptides | Increased proteolytic stability, improved pharmacokinetic profile, enhanced target binding. researchgate.netsci-hub.se |
| Protein Engineering | Introduction of novel conformational constraints, modulation of protein folding and activity. |
| Biomaterials | Creation of peptide-based hydrogels and scaffolds with tailored physicochemical properties. |
Integration with Novel Synthetic Technologies and High-Throughput Screening Platforms
The utility of specialized building blocks like this compound is magnified when combined with modern synthetic and screening technologies. The Fmoc protecting group makes the compound fully compatible with automated solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry. altabioscience.comnih.gov This compatibility allows for its seamless integration into high-throughput peptide synthesis workflows, enabling the rapid generation of large peptide libraries where the morpholine-functionalized residue is systematically placed at various positions. springernature.com
These libraries are ideal for high-throughput screening (HTS) campaigns to identify bioactive peptides. bmglabtech.comwikipedia.org HTS platforms, which leverage robotics and miniaturization, can screen millions of compounds against specific biological targets. wikipedia.orgnih.gov By creating libraries incorporating this compound, researchers can quickly identify "hit" compounds for drug discovery or as tool compounds for biological research. bmglabtech.com Advanced screening technologies, such as fiber-optic array scanning, further accelerate this process, making the exploration of vast chemical space defined by non-natural polymers a tangible reality. nih.gov
The convergence of automated synthesis and HTS creates a powerful cycle for discovery:
Design : Design of peptide libraries with systematic variations of the morpholine-phenylalanine residue.
Synthesis : Automated, parallel synthesis of the designed libraries using Fmoc-SPPS. altabioscience.com
Screening : High-throughput screening of the libraries against biological targets to identify active peptides. researchgate.net
Analysis : Identification of "hits" and analysis of structure-activity data to inform the next design cycle.
Contributions to Fundamental Understanding of Structure-Activity Relationships in Bioactive Molecules
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gove3s-conferences.org The incorporation of this compound into peptide scaffolds provides a unique tool for dissecting and understanding SAR.
For example, SAR studies can elucidate:
Pharmacokinetic Impact : How the morpholine moiety affects solubility, membrane permeability, and metabolic stability. sci-hub.senih.gov
Pharmacodynamic Impact : The role of the morpholine's hydrogen-bonding capacity and steric bulk in binding to a specific receptor or enzyme active site. nih.govresearchgate.net
These studies contribute to a deeper, more predictive understanding of molecular recognition, guiding the rational design of future therapeutic agents with improved potency and selectivity. nih.govresearchgate.net
Potential for Scaled-Up Synthesis and Industrial Application in Advanced Chemical Production
The transition of a chemical compound from a laboratory reagent to an industrial-scale building block depends on the feasibility and economics of its large-scale synthesis. For this compound, the potential for industrial application is tied to the growing demand for non-canonical amino acids in the pharmaceutical industry. chemanager-online.comnih.gov
The synthesis of complex Fmoc-protected amino acids presents challenges, including the need for multi-step procedures and purification. nih.govbiosynth.com However, advancements in synthetic organic chemistry, including biocatalysis and flow chemistry, are providing more efficient and scalable routes to produce complex molecules. rsc.orgprinceton.edu The development of robust, scalable synthetic protocols for this compound is a critical area for future research.
The industrial-scale production of Fmoc-amino acids has matured significantly, driven by the commercial success of peptide therapeutics. rsc.org As more peptide drugs incorporating UAAs enter clinical development, the demand for a diverse palette of these specialized building blocks will increase. chemanager-online.comnih.govasymchem.com If peptides containing 4-(4-morpholinyl)-phenylalanine demonstrate significant therapeutic potential, it would create a strong economic incentive for optimizing its synthesis for large-scale production, ultimately making it a readily available component for advanced chemical manufacturing in the pharmaceutical sector.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-morpholinophenyl)propanoic acid |
| N-Fmoc-Gln-OtBu |
| Fmoc-Leu-OH |
| Fmoc-Rink-Amide linker |
| H-Tyr-Ile-Ile-Phe-Leu-NH2 |
| Boc-Orn(Fmoc)-OH |
| Fmoc-Ser(tBu)-OH |
| Fmoc-Lys(Boc)-OH |
| Fmoc-Gln(Trt)-OH |
| Fmoc-Glu(OtBu)-OH |
| Fmoc-Ala-OH |
| Fmoc-Val-OH |
| Fmoc-Gly-OH |
| Fmoc-Asn(Trt)-OH |
| Fmoc-Asp(OtBu)-OH |
| Fmoc-Asp-(OH)-OtBu |
| Fmoc-Ser[PO(OBzl)OH]-OH |
| Nα-Fmoc-Nω,Nω-(Boc)2-l-Arg |
| Fmoc-Thr(tBu)-OH |
| Fmoc-βAla-OH |
| Fmoc-N-Me-Thr(tBu)-OH |
Q & A
Q. What are common synthetic routes for preparing N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine?
The synthesis typically involves multi-step organic reactions, including protection/deprotection strategies and functional group modifications. Starting from phenylalanine derivatives, the morpholinyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, Fmoc-protected analogs often use thionyl chloride in methanol for esterification, followed by fluorination or substitution reactions to introduce substituents like morpholinyl groups . The Fmoc group is then introduced using 9-fluorenylmethyloxycarbonyl chloride under basic conditions. Recrystallization from solvent mixtures (e.g., EtOAc/EtOH) is commonly employed for purification .
Q. What purification techniques are recommended for isolating this compound?
Recrystallization and column chromatography are standard methods. For instance, after synthesis, the crude product is often recrystallized from ethanol/ethyl acetate (95:5) to achieve high purity . Reverse-phase HPLC with C18 columns can further resolve enantiomeric impurities, particularly critical for DL mixtures. Solvent systems like acetonitrile/water with 0.1% TFA are effective for analytical and preparative separations .
Q. How is the compound characterized post-synthesis?
Characterization relies on spectroscopic and analytical techniques:
- NMR : H and C NMR (in DMSO-d6) confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and morpholinyl substitution (δ ~3.5–3.7 ppm for morpholine protons) .
- Mass Spectrometry (MS) : Low-resolution MS (e.g., ESI-TOF) verifies the molecular ion peak (e.g., m/z 388.42 for a related Fmoc-alanine derivative) .
- Elemental Analysis : Validates empirical formula accuracy (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this derivative?
Coupling efficiency depends on steric hindrance from the morpholinyl group. Strategies include:
- Activation Reagents : Use HATU or PyBOP with DIEA in DMF to enhance reactivity .
- Extended Reaction Times : 2–4 hours at 25°C for hindered residues.
- Double Coupling : Repeat the coupling step with fresh reagents to ensure >95% incorporation . Monitor progress via Kaiser test or HPLC after each cycle.
Q. How can solubility challenges during peptide synthesis be addressed?
The morpholinyl group may reduce solubility in standard SPPS solvents (e.g., DMF). Solutions include:
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Discrepancies may arise from racemization (DL vs. L/D forms) or residual solvents. Recommended steps:
- Chiral HPLC : Use a Chirobiotic T column to separate enantiomers and quantify purity .
- DSC/TGA : Differential scanning calorimetry identifies polymorphic forms or hydrate content .
- Repeat Synthesis : Ensure anhydrous conditions and inert atmosphere to minimize side reactions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
